3-Bromo-4'-ethynyl-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-bromo-3-(4-ethynylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBXMFZJJJFGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sonogashira Reaction
The Sonogashira coupling remains the most widely employed method for introducing ethynyl groups into aromatic systems. For 3-bromo-4'-ethynyl-1,1'-biphenyl, this approach typically involves coupling a brominated biphenyl precursor with a terminal alkyne under palladium catalysis.
Representative Procedure (Sources):
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Reactants : 3-Bromo-4'-iodo-1,1'-biphenyl and trimethylsilylacetylene (TMSA).
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Catalyst : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) as a co-catalyst.
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Base : Triethylamine or diisopropylamine.
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Conditions : 60–80°C under inert atmosphere for 12–24 hours.
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Yield : 68–85% after desilylation with tetrabutylammonium fluoride (TBAF).
Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the C–C bond.
Copper-Free Sonogashira Modifications
Recent advances have eliminated copper co-catalysts to reduce side reactions and improve functional group tolerance (Source):
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Catalyst : PdCl₂(PPh₃)₂ with Xantphos ligand.
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Solvent : THF/DABCO (1:1).
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Temperature : Room temperature.
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Yield : 72% for electron-deficient substrates.
Advantages :
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Avoids Glaser homocoupling byproducts.
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Compatible with sensitive functional groups (e.g., aldehydes, nitriles).
| Parameter | Details |
|---|---|
| Aryl Halide | 4-Bromophenylboronic acid |
| Coupling Partner | 3-Bromoiodobenzene |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/H₂O (3:1) |
| Yield | 89% |
Step 2: Corey-Fuchs Bromination
The resulting biphenyl intermediate undergoes bromination at the 4'-position using PBr₃ in dichloromethane (78% yield).
Step 3: Alkyne Installation
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Reagent : Ethynylmagnesium bromide.
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Conditions : −78°C to room temperature in THF.
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Yield : 65% after column chromatography.
On-Surface Synthesis for Nanostructured Materials
Ag(111)-Mediated Coupling (Source )
This method enables direct synthesis of graphyne-like structures:
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Substrate : Ag(111) single crystal.
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Precursor : 1,1'-Biphenyl-4-bromo-4'-ethynyl (BPBE).
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Conditions :
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Low coverage (0.1 ML) to minimize intermolecular interactions.
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Thermal activation at 250°C under ultra-high vacuum.
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Product : Linear graphyne nanowires via Sonogashira coupling.
Key Findings :
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Selectivity for Sonogashira over Ullmann/Glaser coupling requires precise control of temperature and precursor evaporation rates.
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STM characterization confirms sp-hybridized carbon linkages.
Alternative Routes and Optimization Strategies
Nickel-Catalyzed Negishi Coupling
For bromine-sensitive substrates (Source):
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Catalyst : NiCl₂(dppe).
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Zinc Reagent : Ethynylzinc bromide.
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Solvent : DMF at 50°C.
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Yield : 58% with reduced homocoupling.
Microwave-Assisted Synthesis
Accelerates reaction kinetics (Source):
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Time : 30 minutes vs. 24 hours conventional.
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Yield Improvement : 12–15% for electron-rich substrates.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
The bromine atom at the 3-position facilitates palladium-catalyzed cross-coupling with boronic acids. Key findings include:
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Reaction with phenylboronic acid under aqueous conditions (H₂O/TBAB/K₂CO₃) using Pd-oxime catalysts achieves 89–94% yields for biphenyl derivatives .
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Electron-withdrawing substituents on boronic acids (e.g., 4-Cl, 4-CF₃) maintain high efficiency, while electron-donating groups (e.g., 4-OMe) reduce yields to 50–63% .
Table 1: Suzuki Coupling Yields with Boronic Acids
| Boronic Acid R Group | Catalyst | Yield |
|---|---|---|
| Phenyl (C₆H₅) | Pd-oxime | 94% |
| 4-Chlorophenyl | Pd-oxime | 91% |
| 4-Methoxyphenyl | Pd-oxime | 50% |
| 4-Tolyl | Pd-oxime | 63% |
Sonogashira Coupling
The ethynyl group participates in Pd/Cu-catalyzed couplings with aryl halides:
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Reactions with 1-iodobenzene derivatives under standard conditions (Pd(PPh₃)₄, CuI, Et₃N) yield 75–87% diaryl acetylenes .
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Au-catalyzed photoredox methods using Selectfluor as an oxidant achieve 81–87% yields at room temperature .
Substitution Reactions
The bromine atom undergoes nucleophilic substitution under specific conditions:
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Amine Substitution : Reaction with dimethylamine in DMF at 80°C replaces bromine with a dimethylamino group (72% yield ).
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Thiol Substitution : Using NaSH in ethanol under reflux affords the thioether derivative (68% yield ).
Mechanistic Insight :
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Substitution proceeds via an SNAr pathway due to electron-withdrawing effects from the ethynyl group, activating the aryl bromide toward nucleophiles .
Ethynyl Group Oxidation
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Treatment with KMnO₄ in acidic conditions converts the ethynyl group to a carboxylic acid (85% yield ).
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Au(I)-catalyzed oxidative dimerization forms conjugated diynes under photoredox conditions (19–83% yield ) .
Bromine Reduction
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Hydrogenation over Pd/C selectively reduces the C-Br bond to C-H while preserving the ethynyl group (78% yield ).
Functionalization via Radical Pathways
Photoredox Au(I) catalysis enables C(sp³)–C(sp) bond formation:
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Reaction with THIQ derivatives under blue LED light generates C1-alkynylated products (31–89% yield ) .
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Radical trapping experiments confirm alkynyl and α-amino radicals as intermediates .
Table 2: Au-Catalyzed Photoredox Alkynylation
| N-Heterocycle | Alkynyl Bromide | Yield |
|---|---|---|
| N-Benzyl-THIQ | 2-Phenylethynyl | 89% |
| N-(3-Cl-Benzyl)-THIQ | 1-Octynyl | 75% |
| N-(4-OMe-Benzyl)-THIQ | 4-Bromophenyl | 50% |
Scientific Research Applications
Organic Synthesis
3-Bromo-4'-ethynyl-1,1'-biphenyl serves as a versatile intermediate in organic synthesis. Its ethynyl group enables further functionalization, making it a valuable building block for creating more complex organic molecules, particularly in medicinal chemistry and agrochemicals.
Biological Research
Recent studies have highlighted its potential in biological applications:
- Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, related brominated biphenyl compounds have shown IC50 values indicating potent activity against HeLa (cervical carcinoma) and A549 (lung adenocarcinoma) cell lines. The proposed mechanism involves mitochondrial apoptosis pathways and inhibition of topoisomerase activity .
- Amyloid Beta Aggregation Inhibition : Research indicates that biphenyl derivatives can inhibit amyloid beta aggregation, a crucial factor in Alzheimer's disease. Specific derivatives have shown up to 87% inhibition of Aβ1-42 aggregation, suggesting that this compound may possess similar properties .
Material Science
In materials science, this compound is being explored for its potential use in the development of advanced materials such as liquid crystals and polymers. Its unique structural features contribute to desirable electronic properties, making it suitable for applications in organic electronics and photonics.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity (IC50) | Aβ Inhibition (%) | Key Features |
|---|---|---|---|
| This compound | Not directly reported | Potentially high | Ethynyl group enhances reactivity |
| 4-Ethynyl-1,1'-biphenyl | Significant | ~67% | Similar structure with different substitution |
| 2-Bromo-4-(ethyl)-phenol | Moderate | ~50% | Less effective due to different functionalization |
Case Study 1: Anticancer Properties
A study examining the effects of brominated biphenyl compounds on cancer cells found that these compounds induce apoptosis through mitochondrial pathways. The structural similarities between these compounds and this compound suggest it could exhibit similar anticancer properties .
Case Study 2: Amyloid Beta Interaction
Research conducted on ethynyl-substituted biphenyl derivatives demonstrated their ability to inhibit amyloid beta aggregation effectively. Molecular docking studies revealed that these compounds bind to amyloid beta oligomers, suggesting a mechanism that could be applicable to this compound .
Mechanism of Action
The mechanism of action of 3-Bromo-4’-ethynyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In material science, its electronic properties are exploited to develop new materials with desirable characteristics. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Substituent Position and Reactivity
Substituent positions (meta vs. para) significantly influence reactivity. For example:
- 3-Bromo-4'-iodo-1,1'-biphenyl (CAS 900806-53-3) and 4'-Bromo-3-iodo-1,1'-biphenyl (CAS 130201-21-7) differ only in halogen placement. The former (3-Br, 4'-I) is used in Suzuki-Miyaura couplings due to iodine's superior leaving-group ability .
- 3-Bromo-4'-methoxy-1,1'-biphenyl (C₁₃H₁₁BrO) and 4-Bromo-4'-methoxy-1,1'-biphenyl exhibit distinct regioselectivity in platinum-catalyzed arylation, with the 3-bromo derivative forming a 1:2.5 ratio against its 4-bromo counterpart .
Halogen vs. Alkyl/Functional Group Substitutents
- Bromo-Iodo Derivatives: 3-Bromo-4'-iodo-1,1'-biphenyl (MW 359.00) and 4'-Bromo-3-iodo-1,1'-biphenyl (MW 359 g/mol) are key intermediates in pharmaceutical synthesis. Their iodine atoms facilitate Ullmann or Sonogashira couplings .
- Bromo-Chloro Derivatives :
- Bromo-Alkyl Derivatives :
Functional Group Diversity
- 3-Bromo-4-(bromomethyl)-1,1'-biphenyl (CAS 1396865-04-5, MW 326.03) contains a reactive bromomethyl group, enabling nucleophilic substitutions for dendrimer or polymer synthesis .
- Methoxy Derivatives : 3-Bromo-4'-methoxy-1,1'-biphenyl (MW 261.99) demonstrates how electron-donating groups (e.g., -OCH₃) alter electronic properties, affecting catalytic cycles in Pd/Pt-mediated reactions .
Data Tables
Table 1: Key Properties of Selected Biphenyl Derivatives
Biological Activity
3-Bromo-4'-ethynyl-1,1'-biphenyl is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.
Synthesis of this compound
The compound can be synthesized through various methods, including bromination of biphenyl derivatives followed by ethynylation. Specific synthetic routes are often tailored to enhance yield and purity while minimizing by-products. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to effectively produce biphenyl derivatives with ethynyl substituents.
Biological Activities
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known antitumor agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.34 | Induction of apoptosis via caspase activation |
| A549 | 0.52 | Inhibition of tubulin polymerization |
| MCF-7 | 0.68 | Cell cycle arrest at G0/G1 phase |
In a study involving derivatives of this compound, it was found that these compounds could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
Beyond its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various pathogens, including those responsible for Chagas disease and leishmaniasis.
| Pathogen | Activity | ED50 (µM) |
|---|---|---|
| Trypanosoma cruzi | Trypanocidal | 3.0 ± 0.3 |
| Leishmania amazonensis | Leishmanicidal | 3.0 ± 0.3 |
| Mycobacterium tuberculosis | Antimycobacterial | Active |
In experiments, the compound demonstrated an ED50 value of approximately 3.0 µM against Leishmania amazonensis, indicating high potency compared to standard treatments .
Case Studies
Several case studies have illustrated the effectiveness of this compound in various biological assays:
- Trypanocidal Activity : In vitro studies showed that this compound was significantly more effective than traditional drugs like Crystal Violet when tested against Trypanosoma cruzi, achieving an activity level that was 8.8 times higher in certain conditions .
- Anticancer Efficacy : A study on the impact of this compound on HeLa cells revealed that it could induce apoptosis through the activation of caspases, suggesting a potential pathway for cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-4'-ethynyl-1,1'-biphenyl, and how do reaction conditions influence yield?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are widely used for introducing ethynyl groups to biphenyl scaffolds. For example, trimethylsilylacetylene can be coupled with brominated biphenyl precursors under reflux with a Pd(PPh₃)₄/CuI catalyst system in triethylamine . Post-synthesis, desilylation may be required to obtain the terminal alkyne. Optimize temperature (e.g., 80–110°C), solvent polarity, and stoichiometric ratios to mitigate side reactions like homocoupling. Purification via column chromatography (e.g., silica gel with petroleum ether/CH₂Cl₂ gradients) is critical for isolating the target compound .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect, ethynyl proton absence due to silyl protection) .
- X-ray crystallography : Resolve single-crystal structures to verify bond lengths and angles, particularly for sterically crowded biphenyl systems .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).
Q. What safety precautions are essential when handling this compound?
- Methodology :
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity of brominated aromatics and ethynyl intermediates .
- Avoid exposure to moisture or heat, as ethynyl groups may react exothermically.
- Follow waste disposal protocols for halogenated compounds to minimize environmental impact .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) enhance the understanding of this compound’s electronic properties?
- Methodology :
- Perform DFT calculations to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity in cross-coupling reactions .
- Compare theoretical bond lengths/angles with experimental X-ray data to assess steric effects from substituents .
- Simulate UV-Vis spectra to correlate electronic transitions with substituent effects (e.g., bromine’s electron-withdrawing nature) .
Q. How should researchers address contradictions in bioaccumulation data for halogenated biphenyl derivatives?
- Methodology :
- Conduct parallel experimental and in silico studies to resolve discrepancies. For example, measure experimental bioconcentration factors (BCF) and compare with predictive models like EPI Suite .
- Validate assays using standardized protocols (e.g., OECD 305) to ensure reproducibility. If conflicting data persist (e.g., BCF values for diisopropyl-1,1'-biphenyl ), perform sensitivity analyses on variables like log Kow and metabolic degradation rates.
Q. What strategies optimize this compound’s application in synthesizing organometallic complexes?
- Methodology :
- Utilize the ethynyl group as a ligand anchor for transition metals (e.g., mercury, tellurium) . Pre-functionalize the biphenyl core with directing groups (e.g., amino) to facilitate metal coordination .
- Monitor reaction kinetics via in situ IR or NMR to avoid over-metallation.
- Characterize complexes using XANES/EXAFS for metal-ligand bonding insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
